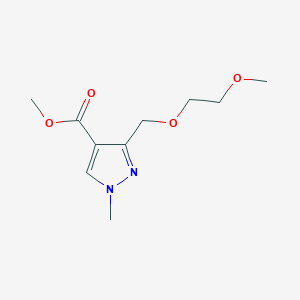![molecular formula C12H7N3O2S B2919947 2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 343374-99-2](/img/structure/B2919947.png)
2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile” is an organic molecule with the CAS Number: 343374-99-2 . It has a molecular weight of 258.28 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives in general have been synthesized through various methods . Some of these methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a nitrophenyl group and a nitrile group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.28 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Conformational Polymorphism and Structural Analysis
Research has extensively investigated the conformational polymorphism present in similar compounds, like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, revealing significant insights into molecular structures through solid-state NMR and electronic structure calculations. These studies have explored the influence of molecular conformation on the physical properties of these materials, including their color polymorphism due to different dihedral angles between phenyl and thiophene rings (Smith, Xu, & Raftery, 2006). Such analyses are crucial for understanding the material's behavior in various applications, including pharmaceuticals and materials science.
Thermodynamics and Crystallography
Another significant area of application involves the thermodynamic stability and crystallography of polymorphs. Studies have crystallized similar compounds as six solvent-free polymorphs, which differ in packing modes and molecular conformations. These differences significantly affect the compounds' color and stability, impacting their potential applications in drug formulation and material science (Yu et al., 2000). Understanding these properties is vital for designing stable and effective pharmaceuticals and materials.
Antifungal Activity and Drug Design
The antifungal activities of derivatives related to this compound against various pathogens have been screened, showcasing the potential of these molecules in developing new antifungal therapies. Computer-aided drug design methodologies applied to these compounds have predicted structural characteristics influencing antifungal activities, pointing to new directions for synthesizing derivatives with enhanced biological activities (Scotti et al., 2012). Such research is pivotal for addressing the growing concern of antifungal resistance and developing novel antifungal agents.
Optical and Electronic Properties
The optical and electronic properties of these compounds have also been a focus, especially their conformational color polymorphism. Research into how different molecular conformations affect π-conjugation and, consequently, the color and electronic properties of these materials, provides valuable insights into their use in optoelectronic devices and sensors (Yu, 2002). This line of research is crucial for the development of new materials for electronics and photonics.
Eigenschaften
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c13-7-10-5-6-18-12(10)14-8-9-1-3-11(4-2-9)15(16)17/h1-6,8H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYSIRJMBDWMG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CS2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=C(C=CS2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

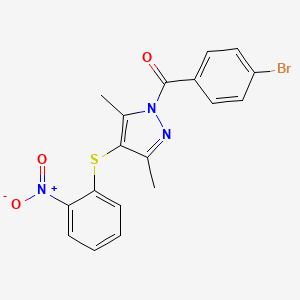
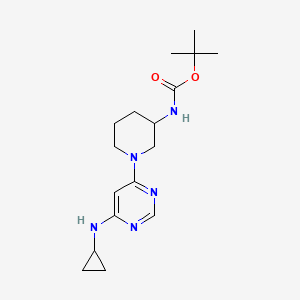
![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)
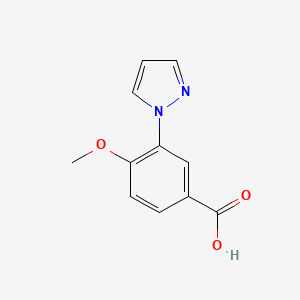
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
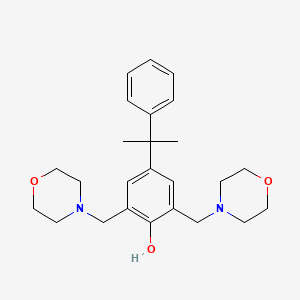


![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
